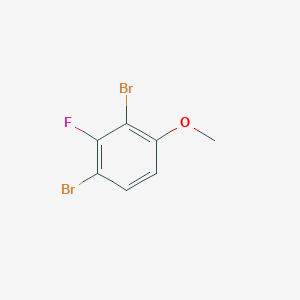

1,3-Dibromo-2-fluoro-4-methoxybenzene

Description

1,3-Dibromo-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C7H5Br2FO It is a derivative of benzene, characterized by the presence of two bromine atoms, one fluorine atom, and one methoxy group attached to the benzene ring

Properties

IUPAC Name |

1,3-dibromo-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENVIJYXNKATMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of 4-methoxybenzene. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products:

Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

1,3-Dibromo-2-fluoro-4-methoxybenzene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s bromine and fluorine atoms make it reactive towards nucleophiles, facilitating various chemical transformations. The methoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

1,3-Dibromo-5-fluoro-2-methoxybenzene: Similar structure but with different positioning of the fluorine atom.

1,5-Dibromo-3-fluoro-2,4-dimethylbenzene: Contains additional methyl groups, altering its chemical properties.

Biological Activity

1,3-Dibromo-2-fluoro-4-methoxybenzene is an aromatic compound characterized by its unique structure, which includes two bromine atoms, one fluorine atom, and a methoxy group attached to a benzene ring. This compound has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and environmental science. Its molecular formula is CHBrF O, with a molecular weight of approximately 283.92 g/mol.

The structure of this compound contributes to its reactivity and biological properties. The arrangement of the halogen substituents and the methoxy group influences its interaction with biological molecules, which can lead to various biological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, studies on related dibromo compounds have shown that they can induce apoptosis in cancer cells and inhibit cell proliferation.

- Case Study : A study evaluating the cytotoxic effects of various halogenated compounds found that this compound exhibited significant inhibition of cell growth in several cancer cell lines, with IC values suggesting potent activity against rapidly dividing cells such as leukemia and ovarian cancer cells .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cellular processes.

- Research Findings : Inhibition assays have demonstrated that halogenated compounds can affect glutathione peroxidase (GPx) activity. For example, related dibromo compounds showed IC values ranging from 0.56 to 2.28 µM against bovine erythrocyte GPx, indicating a strong inhibitory effect . Although specific data for this compound is limited, its structural similarity suggests potential enzyme inhibition capabilities.

Mutagenicity and Toxicity

This compound's mutagenic potential has been evaluated in various studies. Compounds with similar structures have been included in lists of mutagenic chemicals due to their ability to cause DNA damage.

- Toxicological Assessment : The compound's mutagenicity was assessed alongside other brominated compounds, indicating a need for caution in its use due to potential carcinogenic effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1,3-Dibromo-2-fluorobenzene | Contains two bromines and one fluorine | Higher reactivity due to lack of methoxy group |

| 1-Bromo-2-fluoro-4-methoxybenzene | One bromine instead of two | Potentially lower toxicity |

| 1,3-Dibromo-4-fluorobenzene | Similar halogen substitutions | Different electronic effects due to fluorine position |

| 1,3-Dibromo-5-nitrobenzene | Contains a nitro group instead of a methoxy group | Known for significant biological activity |

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions involving bromination and fluorination processes. Its applications extend beyond medicinal chemistry into areas such as agricultural chemistry and material sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.